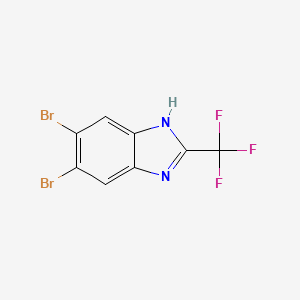
5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and trifluoromethyl groups in 5,6-dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole enhances its chemical reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,6-dibromobenzimidazole with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,6-dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
5,6-Dibromo-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-1H-benzimidazole:
Uniqueness
5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
6587-21-9 |
|---|---|
分子式 |
C8H3Br2F3N2 |
分子量 |
343.93 g/mol |
IUPAC名 |
5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChIキー |
JLNGJAVPDRIMBL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

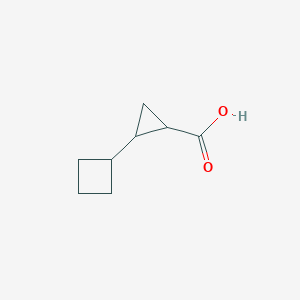
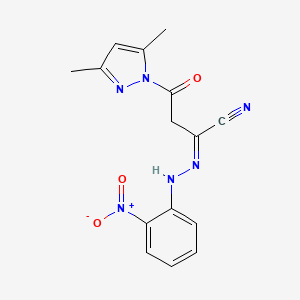
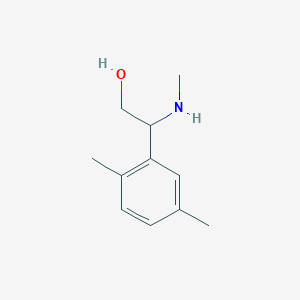
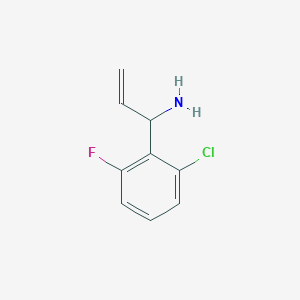
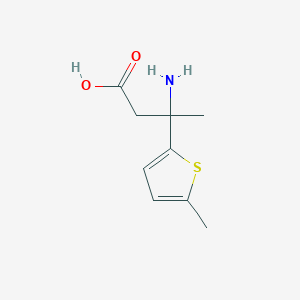
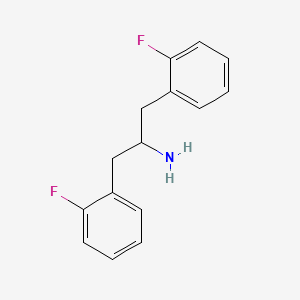
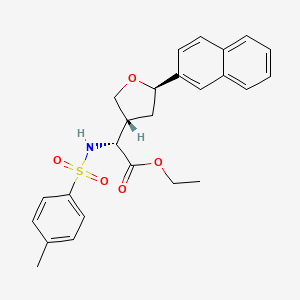
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
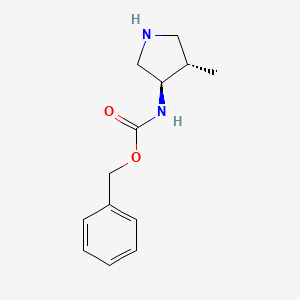


![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
